Ethyl 4-acetamido-1-phenyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 4-acetamido-1-phenyl-1H-imidazole-5-carboxylate is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an ethyl ester group, an acetamido group, and a phenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-acetamido-1-phenyl-1H-imidazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetamido-1-phenyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or imidazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl 4-acetamido-1-phenyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which Ethyl 4-acetamido-1-phenyl-1H-imidazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cell signaling processes .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-imidazole: Shares the imidazole core but lacks the acetamido and ethyl ester groups.
Ethyl imidazole-4-carboxylate: Similar ester functionality but different substituents on the imidazole ring.
1-Phenyl-1H-imidazole-5-carboxylate: Lacks the acetamido group.
Uniqueness
Ethyl 4-acetamido-1-phenyl-1H-imidazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in drug development and materials science .
Properties
CAS No. |
83325-25-1 |
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Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
ethyl 5-acetamido-3-phenylimidazole-4-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c1-3-20-14(19)12-13(16-10(2)18)15-9-17(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,18) |
InChI Key |
VKZKWBCUEIBUMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1C2=CC=CC=C2)NC(=O)C |
Origin of Product |
United States |
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